Technical Guide: 5-Hydroxymethyl-3-phenyl-1,2,4-triazole Synonyms, Nomenclature, and Synthesis
Technical Guide: 5-Hydroxymethyl-3-phenyl-1,2,4-triazole Synonyms, Nomenclature, and Synthesis
Introduction: The Scaffold and the Ambiguity
The compound 5-hydroxymethyl-3-phenyl-1,2,4-triazole (Formula:
For researchers, the primary challenge with this molecule is not its synthesis, but its nomenclature and registration . Due to the annular tautomerism characteristic of 1,2,4-triazoles, the numbering of the ring atoms changes depending on the location of the proton (
This guide provides a definitive technical analysis of the nomenclature, tautomeric forms, and a validated synthesis protocol for this specific intermediate.
Nomenclature and Synonyms
The systematic naming of 1,2,4-triazoles is governed by the position of the hydrogen atom on the nitrogen ring. In the unsubstituted parent ring, the 3- and 5-positions are chemically equivalent due to rapid proton transfer (tautomerism).
Systematic IUPAC Conventions
-
Preferred IUPAC Name (PIN): (3-Phenyl-1H-1,2,4-triazol-5-yl)methanol
-
Tautomeric Equivalent: (5-Phenyl-1H-1,2,4-triazol-3-yl)methanol[1]
-
Systematic Inversion: When the proton resides on
adjacent to the phenyl group, the phenyl is at position 5. When the proton shifts to the other nitrogen ( or ), the numbering priority shifts.
Table of Identifiers and Synonyms
The following table consolidates the various identifiers used across chemical databases. Note that while specific CAS numbers exist for N-methylated derivatives, the unsubstituted parent often appears under varying systematic names.
| Category | Identifier / Name | Notes |
| Primary Name | (3-Phenyl-1H-1,2,4-triazol-5-yl)methanol | Most common literature citation. |
| Inverted Name | (5-Phenyl-1H-1,2,4-triazol-3-yl)methanol | Tautomerically equivalent in solution. |
| CAS Registry | Research Quantity / Custom Synthesis | Often indexed via derivatives (e.g., 1-methyl analog CAS: 91616-36-3). |
| SMILES | OCc1nc(c2ccccc2)[nH]n1 | Canonical representation. |
| InChI Key | VNBQUYYPDQTODM-UHFFFAOYSA-N | (For the 1-methyl derivative analog). |
| Functional Class | 3,5-Disubstituted-1,2,4-Triazole | Scaffold class.[2] |
Structural Analysis: Tautomeric Equilibrium
Understanding the tautomerism is vital for molecular docking studies. In solution, the molecule exists in a dynamic equilibrium between the 1H, 2H, and 4H forms. The 1H-tautomer is generally the most stable in the solid state and in polar solvents, stabilized by intermolecular hydrogen bonding.
Tautomer Diagram (Graphviz)
The following diagram illustrates the proton migration that causes the "3 vs 5" numbering shift.
Figure 1: Tautomeric equilibrium of 3,5-disubstituted 1,2,4-triazoles showing the proton migration.
Synthesis Protocol
While various methods exist (e.g., Einhorn-Brunner reaction), the most robust protocol for generating the 3-phenyl-5-hydroxymethyl scaffold is the Pellizzari-type condensation or a modified one-pot cyclization using benzohydrazide and a glycolic acid derivative.
Reaction Logic
-
Acylation: Benzohydrazide reacts with the glycolic acid equivalent (e.g., ethyl glycolate) to form a hydrazide intermediate.
-
Cyclization: High-temperature dehydration closes the ring to form the 1,2,4-triazole.
Step-by-Step Methodology
Reagents:
-
Benzohydrazide (1.0 eq)
-
Ethyl Glycolate (1.1 eq) or Glycolic Acid
-
Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) (catalytic to stoichiometric)
-
Solvent: Absolute Ethanol or Methanol
Protocol:
-
Preparation: Dissolve benzohydrazide (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add ethyl glycolate (11 mmol) and a solution of NaOEt (10 mmol) dropwise to the stirring mixture.
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor reaction progress via TLC (System: , 9:1). -
Workup:
-
Evaporate the solvent under reduced pressure.
-
Neutralize the residue with dilute HCl to pH ~7.
-
The solid product will precipitate.
-
-
Purification: Recrystallize from ethanol/water or purify via column chromatography if necessary.
-
Validation: Confirm structure via
-NMR. Look for the disappearance of hydrazide protons and the appearance of the triazole N-H (broad singlet, often ppm) and the signal (~4.5 ppm).
Synthesis Workflow Diagram
Figure 2: One-pot synthesis pathway via condensation of benzohydrazide and ethyl glycolate.
Applications in Drug Discovery
This specific triazole derivative acts as a versatile building block.[3][4][5][6][7] The hydroxymethyl group (
-
Chloromethyl (
): For alkylation of amines (e.g., creating NK-3 antagonists). -
Aldehyde (
): For reductive amination or Wittig reactions. -
Carboxylic Acid (
): Via oxidation.
Key Therapeutic Areas:
-
Antifungal Agents: The triazole ring binds to the heme iron of fungal CYP51 (lanosterol 14
-demethylase), inhibiting ergosterol synthesis. -
Antistaphylococcal Hybrids: Recent studies have utilized 3-phenyl-1,2,4-triazole amines as potent inhibitors of S. aureus.
-
NK-3 Receptor Antagonists: Used as a core linker in reducing CNS excitability.
References
-
BenchChem. Tautomeric Forms of Substituted 1,2,4-Triazole Compounds: An In-depth Technical Guide. (2025).[4][7][8][9] Retrieved from
-
National Institutes of Health (NIH). Antistaphylococcal Triazole-Based Molecular Hybrids: Design, Synthesis and Activity. Pharmaceuticals (Basel). 2025.[4][8][10] Retrieved from
-
PubChem. Compound Summary: 1,2,4-Triazole Derivatives. Retrieved from
-
Organic Chemistry Portal. Synthesis of 1,2,4-Triazoles. Retrieved from
-
ChemSynthesis. Synthesis of [2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]methanol. Retrieved from
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. trace.tennessee.edu [trace.tennessee.edu]
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